

"theoretical studies of 4-Bromo-2,6-dichloropyridin-3-amine reactivity"

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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloropyridin-3-amine

Cat. No.: B1442046

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An In-Depth Technical Guide to the Reactivity of **4-Bromo-2,6-dichloropyridin-3-amine**

Authored by a Senior Application Scientist Abstract

4-Bromo-2,6-dichloropyridin-3-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—an electron-deficient pyridine core, three distinct halogen atoms, and an amino group—provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive theoretical and practical examination of its reactivity. We will dissect the electronic properties governing its behavior and provide detailed, field-proven insights into its most critical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic building block.

Molecular Structure and Electronic Profile

The reactivity of **4-Bromo-2,6-dichloropyridin-3-amine** is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.

- **Electron-Deficient Core:** The pyridine nitrogen atom acts as an electron sink, reducing the aromatic character and activating the ring for certain transformations.
- **Halogen Substituents:** The two chlorine atoms at the C2 and C6 positions, ortho and para to the ring nitrogen, are strongly electron-withdrawing, further increasing the electrophilicity of the ring. The bromine at C4 is also electron-withdrawing via induction.
- **Amino Group:** The primary amine at C3 is an electron-donating group through resonance, which can modulate the reactivity of the adjacent positions. Its presence also introduces the potential for catalyst chelation in metal-catalyzed reactions.

Computational techniques like Density Functional Theory (DFT) are instrumental in predicting the molecule's behavior by elucidating its electronic structure and reactivity.[\[1\]](#) Such studies help rationalize the regioselectivity observed in various chemical transformations.

Simplified Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂ (Active Catalyst)

Oxidative Addition
(Ar-Br)

Ar-Pd(II)L₂(Br)

Reductive Elimination

Transmetalation
(R'-B(OH)₂ + Base)

Ar-Pd(II)L₂(R')

Product
(Ar-R')

Simplified Buchwald-Hartwig Catalytic Cycle

Pd(0)L (Active Catalyst)

Oxidative Addition
(Ar-Br)

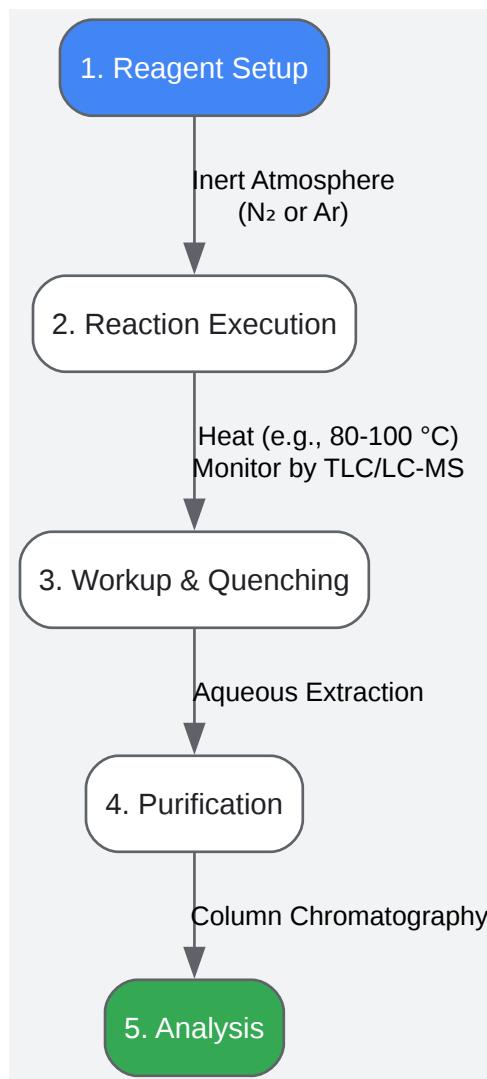
Ar-Pd(II)L(Br)

Reductive Elimination

Amine Coordination
& Deprotonation
(HNR'R'' + Base)

[Ar-Pd(II)L(NR'R'')] complex

Product
(Ar-NR'R'')



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References

- 1. benchchem.com [benchchem.com]
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